Decyl methyl sulfide chemical properties and structure
Decyl methyl sulfide chemical properties and structure
An In-Depth Technical Guide to Decyl Methyl Sulfide: Properties, Structure, and Applications
Introduction
Decyl methyl sulfide, a member of the thioether (or sulfide) class of organosulfur compounds, is a linear, unsymmetrical sulfide characterized by a sulfur atom bridging a methyl group and a ten-carbon decyl chain. While seemingly simple, this molecule serves as a pivotal intermediate in the synthesis of specialized chemical products and offers a valuable model for studying the behavior of long-chain thioethers. Its unique combination of a non-polar alkyl tail and a polarizable, reactive sulfur center imparts properties that are leveraged in fields ranging from industrial surfactant manufacturing to materials science.
This technical guide provides a comprehensive overview of decyl methyl sulfide for researchers, chemists, and drug development professionals. Moving beyond a simple data sheet, this document elucidates the core chemical principles governing its structure, reactivity, and application, grounding theoretical knowledge in practical, field-proven insights and methodologies. We will explore its molecular architecture, spectroscopic signature, key chemical transformations, and established synthetic protocols, offering a holistic understanding of this versatile chemical building block.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental characteristics of decyl methyl sulfide are dictated by its molecular structure, comprising a long, flexible hydrocarbon chain and a divalent sulfur atom.
Chemical Identity
A consistent and unambiguous identification of decyl methyl sulfide is crucial for research and regulatory purposes. The key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 1-(Methylsulfanyl)decane[1][2] |
| Synonyms | n-Decyl methyl sulfide, Decyl methyl sulphide, 2-Thiadodecane[2] |
| CAS Number | 22438-39-7[1][2] |
| Molecular Formula | C₁₁H₂₄S[1][2] |
| Molecular Weight | 188.38 g/mol [1][2] |
| InChIKey | HKGUUZAACYBIID-UHFFFAOYSA-N[1][2] |
| SMILES | CCCCCCCCCCSC[1] |
Structural Analysis
The geometry of the thioether group is a defining feature of the molecule's structure. The C-S-C linkage is angular, with a bond angle in simple dialkyl sulfides approaching 99°, a consequence of the sp³-hybridized sulfur atom with two bonding pairs and two lone pairs of electrons. The carbon-sulfur bond lengths are typically around 180 pm. The long decyl chain is a flexible, non-polar tail that influences the molecule's physical properties, particularly its solubility and boiling point.
Caption: 2D Structure of Decyl Methyl Sulfide.
Physicochemical Properties
The physical state and properties of decyl methyl sulfide are critical for its handling, storage, and application in chemical processes.
| Property | Value | Source |
| Appearance | Colorless to light yellow, clear liquid | [3] |
| Odor | Strong, characteristic sulfide odor | Inferred from general thioether properties |
| Boiling Point | 125 °C at 12 Torr | |
| Flash Point | 101 °C (213.8 °F) | |
| Solubility | Insoluble in water; soluble in organic solvents | General property of long-chain thioethers |
The higher boiling point and lower volatility of thioethers compared to their ether analogues are due to the greater polarizability of the larger sulfur atom, which leads to stronger intermolecular van der Waals forces.
Part 2: Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of decyl methyl sulfide. The following sections describe the expected spectral features based on its molecular structure.
¹H NMR Spectroscopy
The proton NMR spectrum provides a definitive map of the hydrogen environments in the molecule.
-
δ ~2.5 ppm (triplet, 2H): The two protons on the carbon adjacent to the sulfur atom (-S-CH₂ -CH₂-). The signal is shifted downfield due to the electron-withdrawing effect of the sulfur and appears as a triplet from coupling to the adjacent CH₂ group.
-
δ ~2.1 ppm (singlet, 3H): The three equivalent protons of the methyl group attached to the sulfur (CH₃ -S-). This signal is a singlet as there are no adjacent protons to cause splitting.
-
δ ~1.2-1.6 ppm (multiplet, 16H): A complex series of overlapping signals corresponding to the eight methylene (CH₂) groups in the middle of the decyl chain.
-
δ ~0.9 ppm (triplet, 3H): The three protons of the terminal methyl group of the decyl chain (-CH₂-CH₃ ), appearing as a triplet due to coupling with the adjacent CH₂ group.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should show 11 distinct signals, one for each unique carbon atom in the molecule.
-
δ ~30-40 ppm: The carbon of the methylene group attached to sulfur (-S-C H₂-). Carbons adjacent to sulfur in thioethers typically appear in this region.[4]
-
δ ~22-32 ppm: A cluster of signals for the carbons of the decyl chain (C2 through C9).
-
δ ~15 ppm: The carbon of the methyl group attached to sulfur (C H₃-S-).
-
δ ~14 ppm: The terminal methyl carbon of the decyl chain (-C H₃).
Infrared (IR) Spectroscopy
The IR spectrum of decyl methyl sulfide is dominated by features of the alkyl groups, as the C-S stretch is often weak and falls in the fingerprint region.
-
2850-2960 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching vibrations of the methyl and methylene groups.
-
1450-1470 cm⁻¹: Absorption due to C-H bending (scissoring) vibrations of the methylene groups.
-
1375 cm⁻¹: A peak corresponding to the symmetric C-H bending (umbrella) mode of the methyl groups.
-
600-800 cm⁻¹: A weak C-S stretching band can be expected in this region.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and elucidating the structure through fragmentation analysis.
-
Molecular Ion (M⁺•): A peak at m/z = 188, corresponding to the molecular weight of the compound. This peak may be of moderate to low intensity in long-chain sulfides.
-
Key Fragmentation Pathways: The primary fragmentation mechanism for thioethers is alpha-cleavage, which involves the breaking of a bond adjacent to the sulfur atom. Saturated monosulfides often fragment to yield the smaller R-S⁺ fragment.[5] Another common pattern in long-chain alkanes is the sequential loss of 14 amu (CH₂) units.
Caption: Key EI-MS Fragmentation Pathways for Decyl Methyl Sulfide.
Part 3: Chemical Properties and Synthesis
The synthetic utility of decyl methyl sulfide stems from the predictable reactivity of the thioether functional group.
Reactivity of the Thioether Linkage
The lone pairs of electrons on the sulfur atom make it nucleophilic and susceptible to oxidation.
-
Oxidation: Thioethers can be selectively oxidized. Mild oxidation, often using reagents like sodium periodate (NaIO₄) or a controlled amount of hydrogen peroxide (H₂O₂), yields the corresponding sulfoxide (Decyl Methyl Sulfoxide).[6][7] Further, more vigorous oxidation with stronger agents produces the sulfone (Decyl Methyl Sulfone).[8] This transformation is critical as it converts the non-polar sulfide into highly polar sulfoxide and sulfone derivatives, a key step in producing surfactants. A simple and effective method uses H₂O₂ in glacial acetic acid.[9]
-
Alkylation: As a nucleophile, the sulfur atom can react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a stable, positively charged trialkylsulfonium salt (e.g., Decyl Dimethylsulfonium Iodide).
Caption: Key Reactions of Decyl Methyl Sulfide.
Synthesis of Decyl Methyl Sulfide
The most direct and common method for preparing unsymmetrical thioethers like decyl methyl sulfide is analogous to the Williamson ether synthesis.[2][10][11][12] This involves the Sₙ2 displacement of a halide from a primary alkyl halide by a thiolate nucleophile.
This protocol describes the synthesis from 1-bromodecane and sodium methanethiolate.
Materials:
-
1-Bromodecane
-
Sodium methanethiolate (or methanethiol and a base like NaOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or ethanol
-
Diatomaceous earth
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen or argon inlet. An inert atmosphere is crucial to prevent the oxidation of the thiolate.
-
Reagent Addition: Charge the flask with sodium methanethiolate (1.1 equivalents). Add anhydrous DMF via syringe to create a stirrable slurry.
-
Substrate Addition: While stirring, add 1-bromodecane (1.0 equivalent) dropwise to the thiolate slurry at room temperature. An exotherm may be observed. The choice of a primary halide like 1-bromodecane is critical to ensure an efficient Sₙ2 reaction and avoid elimination side reactions.[2]
-
Reaction: Gently heat the reaction mixture to 50-60 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether. Shake and separate the layers. The organic layer contains the product.
-
Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The crude product can be purified by vacuum distillation to yield pure decyl methyl sulfide.
Caption: Workflow for the Synthesis of Decyl Methyl sulfide.
Part 4: Applications in Research and Development
The applications of decyl methyl sulfide are primarily as a chemical intermediate, where its structure is modified to create products with desired functionalities.
Intermediate for Surfactants and Detergents
The most significant industrial application of decyl methyl sulfide is as a precursor to surfactants. Surfactants are amphiphilic molecules, containing both a hydrophobic (oil-loving) tail and a hydrophilic (water-loving) head.
-
Mechanism: Decyl methyl sulfide itself is non-polar. However, oxidation of the sulfide to the highly polar sulfoxide or sulfone group creates the required hydrophilic head. The long, ten-carbon decyl chain serves as the hydrophobic tail.
-
Advantages: The resulting sulfoxide- and sulfone-based surfactants are known for their biodegradability and effectiveness, making them valuable components in "green" or environmentally friendly cleaning formulations.[13][14][15]
Specialty Solvents and Ligands
Due to its long alkyl chain and polarizable sulfur atom, decyl methyl sulfide can be used as a specialty non-polar solvent where mild coordinating ability is required. The sulfur's lone pairs can act as soft ligands, coordinating to soft transition metals, which can be useful in catalysis or materials science applications.
Role in Drug Discovery
The methylthioether (-SCH₃) moiety is a common functional group in many biologically active molecules and pharmaceuticals. While decyl methyl sulfide itself is not a drug, its reactions and properties serve as a useful model for understanding the behavior of more complex drug candidates that contain a long alkyl chain attached to a methylthio group.
Part 5: Safety, Handling, and Storage
Proper handling and storage are essential for ensuring safety and maintaining the chemical's integrity.
-
Hazards: According to the Globally Harmonized System (GHS), decyl methyl sulfide is classified as H413: May cause long-lasting harmful effects to aquatic life.[1] It is important to prevent its release into the environment.
-
Handling:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhaling the strong-smelling vapors.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store away from strong oxidizing agents, as they can react vigorously with the sulfide group.
-
Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent slow oxidation.
-
Conclusion
Decyl methyl sulfide is a foundational chemical that bridges basic organosulfur chemistry with practical industrial applications. Its straightforward structure, characterized by a decyl chain and a methylthio group, provides a clear platform for understanding the spectroscopy and reactivity inherent to long-chain thioethers. The nucleophilic and oxidizable nature of its sulfur atom is the cornerstone of its primary utility as a precursor to high-performance, biodegradable surfactants. For the research scientist, decyl methyl sulfide is not just a reagent, but a model compound for synthesis, reaction mechanism studies, and the development of new functional materials.
References
-
PubChem. (n.d.). Decyl methyl sulphide. National Center for Biotechnology Information. Retrieved from [Link]
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. (Historical reference for the general synthesis type)
- Yamamoto, T., Hayakawa, T., Yoshino, M., Hata, S., & Hirayama, Y. (2000). AN EFFICIENT OXIDATION OF LONG CHAIN ALKYL METHYL SULFIDES TO SULFOXIDES.
-
ACS Green Chemistry Institute. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. American Chemical Society. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (2006). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. Retrieved from [Link]
- Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Inform
-
Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
SpectraBase. (n.d.). Decyl methyl sulfide. Wiley-VCH GmbH. Retrieved from [Link]
- Hall, C. M., & Wemple, J. (1977). A carbon-13 nuclear magnetic resonance study of thiol esters. The Journal of Organic Chemistry, 42(14), 2469–2472.
- Prazeller, P., et al. (2013). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Journal of the American Society for Mass Spectrometry, 24(9), 1354-1363.
- Sharma, S., et al. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. RSC Advances, 6(32), 26867-26877.
-
LibreTexts Chemistry. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
- Eshghi, H., & Gordi, Z. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 17(7), 8340-8346.
-
University of Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for a related reaction involving dimethyl sulfide. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0002151). Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
ResearchGate. (2013). Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
- Google Patents. (n.d.). US4302605A - Process for the manufacture of dimethyl sulfide.
-
PubMed. (2001). The Interaction of Alkylglycosides with Other Surfactants. Retrieved from [Link]
-
Vermont Ruff. (2023). Surfactants & Glucosides Explained. Retrieved from [Link]
-
Anveya. (n.d.). Decyl Glucoside- A Natural Surfactant. Retrieved from [Link]
-
ResearchGate. (2009). New method of dimethyl sulfide synthesis. Retrieved from [Link]
-
ResearchGate. (2024). Decyl glucoside as a sustainable surfactant for cosmetic formulations. Retrieved from [Link]
Sources
- 1. Decyl methyl sulphide | C11H24S | CID 89712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Decyl Methyl Sulfide | 22438-39-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 8. Sulfoxide - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. byjus.com [byjus.com]
- 13. vermontruff.com [vermontruff.com]
- 14. anveya.com [anveya.com]
- 15. researchgate.net [researchgate.net]
